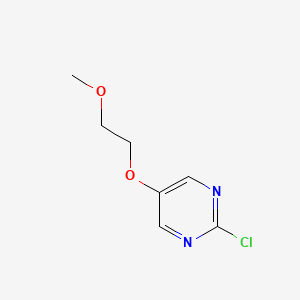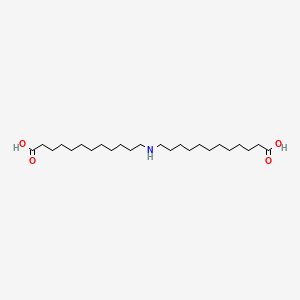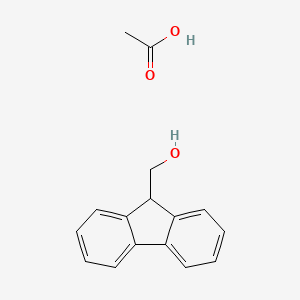
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
Vue d'ensemble
Description
5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile, also known as HMBMN, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. HMBMN belongs to the class of heterocyclic compounds and has a molecular formula of C16H11N2O2S.
Applications De Recherche Scientifique
Experimental and Theoretical Study on Alkylation of Derivatives A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles as building blocks for creating bis- and poly(pyridines) and poly(pyrimidines). Through alkylation with bis- and poy(halo) compounds, the researchers confirmed S-alkylation over N-alkylation through spectroscopic and theoretical studies, highlighting the compound's role in chemical synthesis processes Abd El-Fatah et al., 2017.
Synthesis and Antitumor Activity of Substituted Triazoles Kaldrikyan et al. (2013) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles, examining their antitumor activity. The study involved creating substituted thiosemicarbazides and further alkylation and methylation to produce N-aminomethylene- and N-hydroxymethylenetriazoline-5-thiones. This research demonstrates the potential of these compounds in developing antitumor agents Kaldrikyan et al., 2013.
Characterization and Evaluation of Pyranopyrazole Derivatives Salih et al. (2022) engaged in synthesizing and characterizing a series of compounds, including 6-amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These compounds were evaluated as copper corrosion inhibitors, anti-rust agents, and antioxidants in medium lubricating oils. This study highlights the multifunctional applications of these derivatives in industrial contexts Salih et al., 2022.
Synthesis of Formazans as Antimicrobial Agents Sah et al. (2014) synthesized 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives and explored their antimicrobial properties. The study underlined the synthesis process and the moderate antimicrobial activity of the compounds, demonstrating their potential use in battling microbial infections Sah et al., 2014.
Propriétés
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-8-2-3-12(17)11(4-8)13(18)10-5-9(6-15)14(19)16-7-10/h2-5,7,17H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLLBFFESOTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CNC(=S)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)






![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)





